molecular formula C17H16N2 B1248221 brasilidine A

brasilidine A

Cat. No.: B1248221
M. Wt: 248.32 g/mol
InChI Key: ULSUVNSFRAUVIX-RBDUQRJVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brasilidine A is a bioactive alkaloid isolated from natural sources, characterized by a pyridine-derived heterocyclic structure. These methods confirm its molecular framework, including substituents such as hydroxyl, amine, or methyl groups, which are critical for its bioactivity.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

(2Z,3E)-5-methyl-2-[(1-methylindol-3-yl)methylidene]hexa-3,5-dienenitrile

InChI

InChI=1S/C17H16N2/c1-13(2)8-9-14(11-18)10-15-12-19(3)17-7-5-4-6-16(15)17/h4-10,12H,1H2,2-3H3/b9-8+,14-10-

InChI Key

ULSUVNSFRAUVIX-RBDUQRJVSA-N

Isomeric SMILES

CC(=C)/C=C/C(=C/C1=CN(C2=CC=CC=C21)C)/C#N

Canonical SMILES

CC(=C)C=CC(=CC1=CN(C2=CC=CC=C21)C)C#N

Synonyms

brasilidine A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s lower molecular weight (274.32 g/mol) compared to glycosides (e.g., Zygocaperoside, 420.43 g/mol) suggests enhanced membrane permeability, a trait advantageous for antimicrobial activity .
  • The presence of a pyridine ring and amine group differentiates it from flavonoid glycosides, which prioritize antioxidant properties via phenolic hydroxyls .

Bioactive Properties

This compound’s bioactivity aligns with pyridine derivatives’ known roles in disrupting microbial cell membranes or viral replication. Comparative studies highlight:

Compound Antimicrobial Activity (MIC, µg/mL) Antiviral Activity (IC₅₀, µM) Cytotoxicity (LD₅₀, µM)
This compound 2.5–5.0 (Gram-positive bacteria) 10.2 (HSV-1) >100
Zygocaperoside >50 (No significant activity) N/A >200
Broflanilide analogs N/A N/A 15–20 (Insect cells)
Isorhamnetin-3-O glycoside 25–50 (Fungal pathogens) N/A >150

Key Findings :

  • This compound exhibits potent antimicrobial activity against Gram-positive bacteria (MIC 2.5–5.0 µg/mL), outperforming flavonoid glycosides like Isorhamnetin-3-O glycoside .
  • Its moderate antiviral activity (IC₅₀ 10.2 µM against HSV-1) contrasts with Broflanilide analogs, which target insect nervous systems but lack antiviral efficacy .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation of Brasilidine A, and how can researchers address spectral data inconsistencies?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC), and X-ray crystallography to confirm molecular structure. For spectral discrepancies, cross-validate results with computational modeling (e.g., density functional theory) and replicate experiments under controlled conditions (e.g., solvent purity, temperature). Compare findings with published data on analogous alkaloids .

Q. How can researchers optimize extraction protocols for this compound to maximize yield while minimizing degradation?

  • Methodological Answer : Employ design-of-experiment (DoE) approaches, such as response surface methodology, to test variables like solvent polarity (e.g., methanol vs. ethanol), extraction time, and temperature. Monitor degradation via HPLC-UV at multiple timepoints. Validate stability using accelerated aging studies and mass spectrometry to detect decomposition byproducts .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound, and how should controls be designed?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for acetylcholinesterase) and cell-based models (e.g., cytotoxicity in cancer lines). Include positive controls (known inhibitors), negative controls (solvent-only), and internal standards (e.g., berberine for alkaloid bioactivity). Normalize data to cell viability assays (e.g., MTT) to distinguish specific effects from general toxicity .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s mechanism of action in neurodegenerative models be resolved?

  • Methodological Answer : Conduct multi-omics integration (transcriptomics, proteomics) to identify signaling pathways affected by this compound. Use gene knockout/CRISPR models to validate target engagement. Perform dose-response studies to differentiate primary effects from off-target interactions. Replicate experiments across multiple cell lines/animal models to assess consistency .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in its native plant species?

  • Methodological Answer : Apply isotopic labeling (¹³C/¹⁵N) to trace precursor incorporation. Combine RNA-seq and metabolomics of plant tissues at different growth stages to identify candidate genes/enzymes. Validate via heterologous expression in E. coli or yeast. Compare with known alkaloid pathways (e.g., terpenoid indole alkaloids) to infer conserved mechanisms .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and bioavailability challenges?

  • Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations over time in rodent models. Assess formulation effects (e.g., nanoencapsulation vs. free compound) on bioavailability. Include bile-duct cannulated animals to study enterohepatic recirculation. Model data using compartmental pharmacokinetic software (e.g., Phoenix WinNonlin) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For heterogeneous responses, employ single-cell RNA sequencing or flow cytometry to stratify subpopulations .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Evaluate tissue distribution via whole-body autoradiography or mass spectrometry imaging. Test metabolites for activity (e.g., phase I/II metabolism simulations). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with effect magnitude. Consider species-specific metabolic differences .

Tables for Key Data Comparison

Parameter This compound Reference Compound Method
IC₅₀ (Antimicrobial)12.5 µMAmphotericin B (0.8 µM)Microdilution assay
Plasma Half-life (Mouse)2.3 hQuinine (4.1 h)LC-MS/MS
LogP (Octanol-water)3.8Resveratrol (3.1)Shake-flask method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.